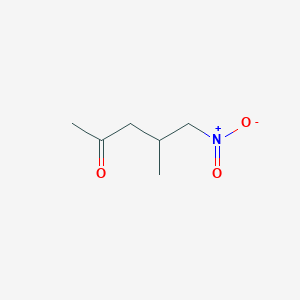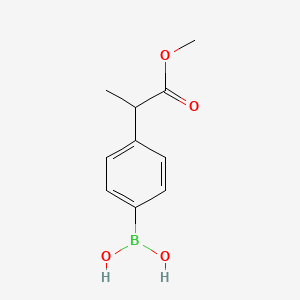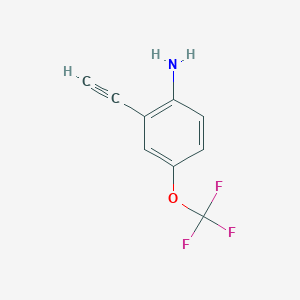
3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-chloromethyl salicylaldehyde with sodium alkoxide in the presence of ethanol as a solvent. The product is obtained as a white powder with a high yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have a heterocyclic structure and exhibit diverse biological activities.
Propanolamines: These compounds have similar functional groups and are studied for their cardiovascular activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
3-propan-2-yloxy-1,2-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NO2S/c1-5(2)10-7-3-6(4-9)11-8-7/h3-5H,1-2H3 |
InChI-Schlüssel |
FWJIHWPAMAGNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NSC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
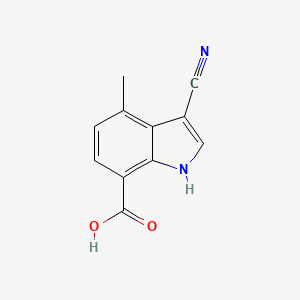
amine hydrochloride](/img/structure/B13471553.png)
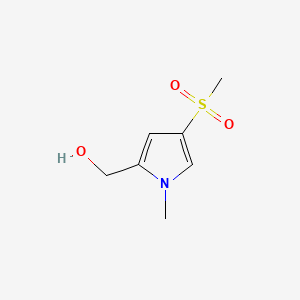

![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)

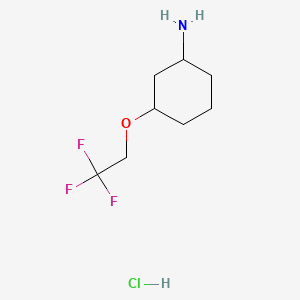
amine hydrochloride](/img/structure/B13471595.png)
